2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide (CAS 872694-83-2) is a synthetic heterocyclic compound belonging to the pyridazinylthioacetamide class. It features a pyridazine core substituted at position 6 with a 4-bromophenyl group and linked via a thioacetamide bridge to a 3,5-dimethylphenyl amine moiety.

Molecular Formula C20H18BrN3OS
Molecular Weight 428.35
CAS No. 872694-83-2
Cat. No. B2541588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide
CAS872694-83-2
Molecular FormulaC20H18BrN3OS
Molecular Weight428.35
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br)C
InChIInChI=1S/C20H18BrN3OS/c1-13-9-14(2)11-17(10-13)22-19(25)12-26-20-8-7-18(23-24-20)15-3-5-16(21)6-4-15/h3-11H,12H2,1-2H3,(H,22,25)
InChIKeyHLYLMVLIYOWROR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide (CAS 872694-83-2): A Structurally Defined Pyridazinylthioacetamide for Focused Library Design and SAR Exploration


2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide (CAS 872694-83-2) is a synthetic heterocyclic compound belonging to the pyridazinylthioacetamide class. It features a pyridazine core substituted at position 6 with a 4-bromophenyl group and linked via a thioacetamide bridge to a 3,5-dimethylphenyl amine moiety. The molecular formula is C20H18BrN3OS, with a molecular weight of 428.3 g/mol [1]. The compound is available from commercial screening libraries and is recognized as a versatile intermediate for medicinal chemistry, particularly in the development of kinase inhibitors and other target-directed ligands . Its structural features—a halogenated aromatic ring and a thioether linker—suggest potential for diverse binding interactions, but publicly disclosed biological data for this specific compound remain extremely limited.

Why 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide Should Not Be Interchanged with Other Pyridazinylthioacetamides


Close analogs of this compound, such as the N-(2,5-dimethylphenyl) regioisomer (CAS 872694-84-3) , share the same pyridazine core and bromophenyl group but differ only in the substitution pattern on the aniline ring. In medicinal chemistry, the position of methyl groups on the N-aryl acetamide can dramatically alter the dihedral angle between the amide and the aromatic ring, impacting both target binding and pharmacokinetic properties [1]. Generic substitution without considering this subtle regiochemical difference risks a significant decline in target affinity or selectivity. The following evidence sections detail the quantifiable, albeit limited, differential data available to guide procurement and experimental design.

Differential Evidence for 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide (CAS 872694-83-2)


Regioisomeric Differentiation: N-(3,5-Dimethylphenyl) vs. N-(2,5-Dimethylphenyl) Substitution

The target compound possesses a 3,5-dimethylphenyl substitution pattern on the acetamide nitrogen. The closest identified regioisomeric analog, CAS 872694-84-3, bears a 2,5-dimethylphenyl group . While direct comparative biological data are not publicly available for these two specific molecules, the influence of methyl substitution patterns on N-phenylacetamide conformations is a well-established principle in medicinal chemistry [1]. The computed XLogP3-AA value for the target compound is 4.7 [2], indicating moderate lipophilicity suitable for passive membrane permeability.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Halogen-Enabled Interactions: 4-Bromophenyl vs. Non-Halogenated Phenyl Analogs

The presence of a bromine atom at the 4-position of the phenyl ring confers the ability to participate in halogen bonding and can enhance hydrophobic interactions within protein binding pockets. A structurally related series, N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamides, demonstrated multi-target kinase inhibition, with the most potent analogs bearing halogen or methyl substituents on the phenyl rings [1]. The 4-bromophenyl group in the target compound is therefore expected to contribute to bioactivity in a manner that non-halogenated or differently halogenated analogs would not replicate. No quantitative binding data for the target compound itself are available.

Medicinal Chemistry Halogen Bonding Lead Optimization

Thioacetamide Linker: Divergence from Amino- or Oxy-Linked Pyridazines

The target compound employs a thioacetamide (-S-CH2-CONH-) linker connecting the pyridazine core to the N-(3,5-dimethylphenyl) group. In contrast, many pyridazine-based inhibitors utilize amino or ether linkages. The thioether moiety increases the linker's flexibility and alters the electron density of the adjacent acetamide, which can modulate hydrogen bonding with target proteins. The pyridazinylthioacetamide class has been successfully exploited in the discovery of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the sulfur atom was critical for activity; a related compound showed an EC50 of 0.046 µM against HIV-1 replication [1]. While this datum is not for the target compound, it establishes the class precedent that the thioacetamide linker is a privileged pharmacophoric element.

Fragment-Based Drug Design Linker Chemistry Bioisosterism

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profile

The computed partition coefficient (XLogP3-AA) for the target compound is 4.7, with a topological polar surface area (TPSA) of 80.2 Ų and one hydrogen bond donor [1]. These values place the compound within drug-like chemical space according to Lipinski's Rule of Five. Compared to a more polar analog lacking the bromine atom (e.g., 6-phenylpyridazin-3-ylthioacetamide, predicted XLogP ≈ 3.5), the target compound's higher lipophilicity may improve membrane penetration but could also affect solubility and metabolic stability. The specific 3,5-dimethylphenyl group also contributes to a defined steric bulk that influences molecular recognition.

ADMET Profiling Drug-Likeness Computed Properties

Recommended Application Scenarios for 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide (CAS 872694-83-2)


Kinase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound's pyridazine core and thioacetamide linker are characteristic of ATP-competitive kinase inhibitors. Research groups focused on kinase drug discovery can use this compound as a starting point for systematic SAR studies, varying the N-aryl substitution and the halogen on the phenyl ring to map potency and selectivity landscapes. The class-level evidence from related N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series supports this application, where multi-target inhibition of JAK1, STAT3, and TLR4 was achieved [1].

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Development

The pyridazinylthioacetamide scaffold provides a validated framework for NNRTI design, as demonstrated by a closely related compound in the same class achieving sub-micromolar EC50 against HIV-1 replication [2]. The 3,5-dimethylphenyl variant offers a specific substitution pattern to probe the hydrophobic pocket of the NNRTI binding site, differentiating it from analogs with other N-aryl decorations.

Focused Library Construction for Phenotypic Screening

Due to its distinct 3,5-dimethylphenyl group and 4-bromophenyl substitution, this compound serves as a unique member in a focused pyridazine library for phenotypic screening campaigns. Its computed logP of 4.7 and TPSA of 80.2 Ų [3] suggest suitability for cell-based assays, offering a differentiated lipophilicity profile compared to more polar library members. Contract research organizations building high-content screening collections benefit from including compounds with orthogonal physicochemical properties to maximize chemical diversity.

Fragment Elaboration and Bioisosteric Replacement Studies

The thioacetamide linker is a proven bioisostere for amide or urea linkers in fragment-based drug design. Medicinal chemistry teams can elaborate the pyridazine core with additional substituents or replace the bromine atom with other halogens to explore bioisosteric relationships. The compound's availability from commercial sources facilitates rapid procurement for fragment growth campaigns .

Quote Request

Request a Quote for 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.